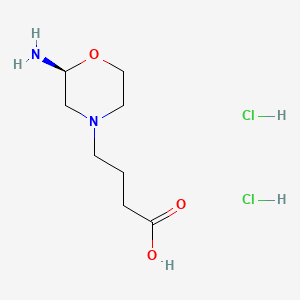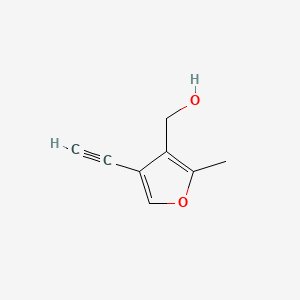
(4-Ethynyl-2-methylfuran-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynyl-2-methylfuran-3-yl)methanol is an organic compound with the molecular formula C8H8O2 It is a derivative of furan, a heterocyclic organic compound, and contains an ethynyl group and a hydroxymethyl group attached to the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-methylfuran-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the propargyl bromide, forming a nucleophilic acetylide ion.
Nucleophilic Substitution: The acetylide ion then undergoes nucleophilic substitution with 2-methylfuran, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
(4-Ethynyl-2-methylfuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield (4-Ethynyl-2-methylfuran-3-yl)carboxylic acid or (4-Ethynyl-2-methylfuran-3-yl)aldehyde.
Reduction: Reduction of the ethynyl group can produce (4-Ethyl-2-methylfuran-3-yl)methanol.
Substitution: Electrophilic substitution can result in halogenated or nitrated derivatives of this compound.
科学研究应用
(4-Ethynyl-2-methylfuran-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Ethynyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
(4-Ethyl-2-methylfuran-3-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.
(4-Methyl-2-methylfuran-3-yl)methanol: Similar structure but with a methyl group instead of an ethynyl group.
(4-Propynyl-2-methylfuran-3-yl)methanol: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness
(4-Ethynyl-2-methylfuran-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The ethynyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable in various research and industrial contexts.
属性
分子式 |
C8H8O2 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
(4-ethynyl-2-methylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H8O2/c1-3-7-5-10-6(2)8(7)4-9/h1,5,9H,4H2,2H3 |
InChI 键 |
VJTRCEGJPHSEPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CO1)C#C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
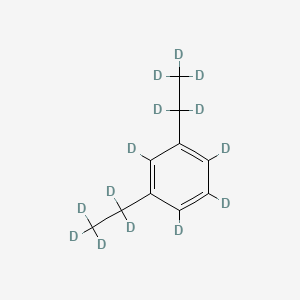
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

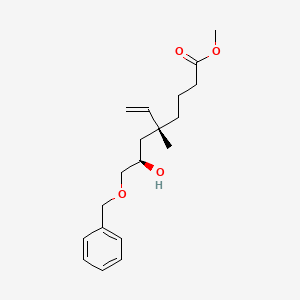
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
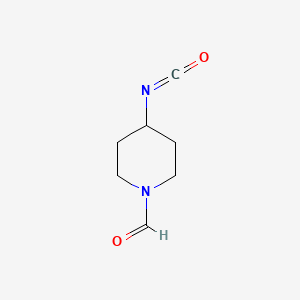
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)

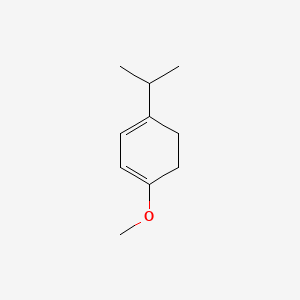
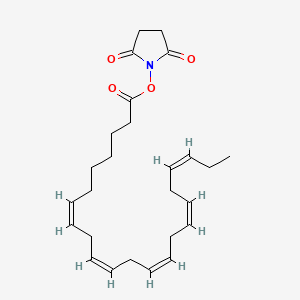
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
